molecular formula C21H23N5O3S B2973497 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396565-57-3

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2973497
CAS No.: 1396565-57-3
M. Wt: 425.51
InChI Key: PACYDQLZHPXQHK-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-morpholinopyridazine-3-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Antimicrobial Studies

Compounds structurally related to "N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-morpholinopyridazine-3-carboxamide" have been synthesized and tested for antimicrobial properties. For example, Patel and Patel (2010) explored fluoroquinolone-based 4-thiazolidinones, emphasizing the synthesis process and the compounds' antifungal and antibacterial activities. These studies highlight the potential of thiazole derivatives as bases for developing new antimicrobial agents (Patel & Patel, 2010).

Cytotoxic Activities

Research into the cytotoxic effects of compounds with similar structures has been conducted to evaluate their potential as cancer therapeutics. Hassan, Hafez, and Osman (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, examining their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This demonstrates the applicability of these compounds in anticancer research (Hassan, Hafez, & Osman, 2014).

DNA Binding Studies

The binding interactions of thiazole derivatives with DNA have been a focus of scientific investigation, providing insights into the molecular mechanisms of action of potential therapeutic agents. Farghaly et al. (2020) explored novel bioactive thiazole derivatives pendent to an N-phenylmorpholine moiety, evaluating their binding to SS-DNA through UV-Vis absorption and viscosity measurements. Such studies are crucial for understanding how these compounds interact with biological targets (Farghaly et al., 2020).

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-28-17-4-2-15(3-5-17)21-23-16(14-30-21)8-9-22-20(27)18-6-7-19(25-24-18)26-10-12-29-13-11-26/h2-7,14H,8-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACYDQLZHPXQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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